molecular formula C24H24N2O3 B4901330 2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B4901330
M. Wt: 388.5 g/mol
InChI Key: VXULNZYJWRHCNN-UHFFFAOYSA-N
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Description

2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a quinoline and isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the isoindole moiety through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as Lewis acids or bases, are often employed to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with altered electronic properties.

Scientific Research Applications

2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the isoindole structure may interact with proteins, affecting their function and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-methylquinoline and 4-hydroxyquinoline share structural similarities with the quinoline moiety of the compound.

    Isoindole Derivatives: Compounds such as isoindoline-1,3-dione and 2,3-dihydro-1H-isoindole-1-one are structurally related to the isoindole part of the compound.

Uniqueness

The uniqueness of 2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione lies in its combined quinoline and isoindole structure, which imparts distinct chemical and biological properties not found in simpler analogs. This dual functionality allows for versatile applications in various scientific and industrial fields.

Properties

IUPAC Name

2-[1-oxo-1-(2,2,4,7-tetramethylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-14-10-11-17-15(2)13-24(4,5)26(20(17)12-14)21(27)16(3)25-22(28)18-8-6-7-9-19(18)23(25)29/h6-13,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXULNZYJWRHCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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